Physicochemical Differentiation: Hydrogen Bonding and Lipophilicity Profile
The target compound exhibits a Topological Polar Surface Area (TPSA) of 29.1 Ų, a LogP of 2.19, one hydrogen bond donor, and one hydrogen bond acceptor, as quantified by predictive models and provided in vendor technical data . In contrast, the saturated comparator 1-phenyl-2-azaspiro[3.4]octane (CAS 1861773-14-9) lacks a carbonyl group and is a tertiary amine, with predicted pKa of 10.45, density of 1.06 g/cm³, and boiling point of 301.9±21.0 °C . The presence of the lactam moiety in the target compound reduces basicity and alters hydrogen-bonding capacity relative to the amine comparator, leading to a different in silico ADME profile .
| Evidence Dimension | Physicochemical Properties: TPSA, LogP, H-Bond Donors/Acceptors vs. pKa, Density, Boiling Point |
|---|---|
| Target Compound Data | TPSA: 29.1 Ų; LogP: 2.19; H-Donors: 1; H-Acceptors: 1 |
| Comparator Or Baseline | 1-Phenyl-2-azaspiro[3.4]octane (CAS 1861773-14-9): pKa: 10.45±0.40 (predicted); Density: 1.06±0.1 g/cm³ (predicted); Boiling Point: 301.9±21.0 °C (predicted) |
| Quantified Difference | Target compound contains a lactam carbonyl and is less basic (implied by absence of amine pKa); saturated comparator is a tertiary amine with pKa ~10.45. TPSA and LogP not available for comparator. |
| Conditions | Data from vendor datasheets (Chemenu, Leyan, ChemicalBook); properties for comparator are predicted values. |
Why This Matters
The distinct hydrogen-bonding capacity and reduced basicity of the target compound influence its solubility, permeability, and potential off-target interactions, guiding selection for lead optimization programs where amine-containing analogs may exhibit undesirable CNS penetration or hERG liability.
